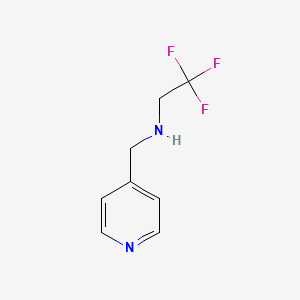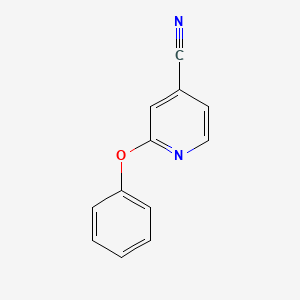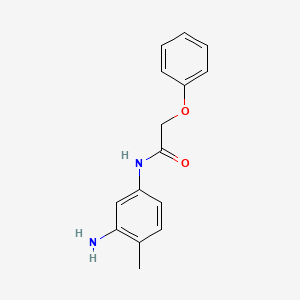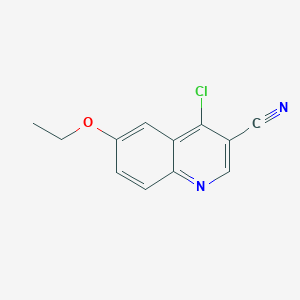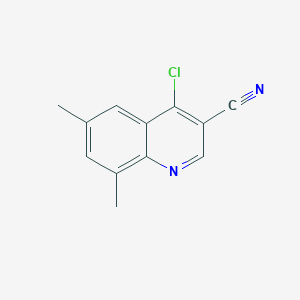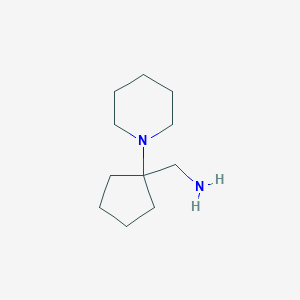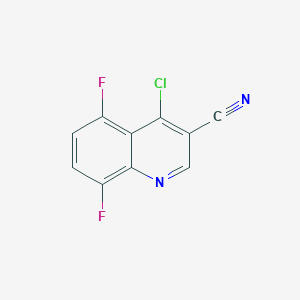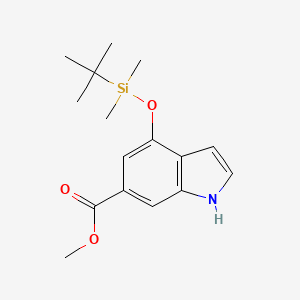
4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to the oxygen atom, which enhances its stability and reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available 4-bromo-1H-indole. The synthetic route includes the following key steps :
Vilsmeier Formylation: 4-bromo-1H-indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position, yielding 3-formyl-4-bromo-1H-indole.
N-Boc Protection: The formyl group is then protected by converting it to an N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Silylation: The alcoholic hydroxy group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole, forming the TBS-protected intermediate.
Formylation: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the indole ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester has several scientific research applications, including:
Medicine: Indole derivatives are investigated for their potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
作用機序
The mechanism of action of 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The TBS protecting group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indole core structure interacts with biological targets, such as enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the TBS protecting group and the indole core. These features confer enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.
特性
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3Si/c1-16(2,3)21(5,6)20-14-10-11(15(18)19-4)9-13-12(14)7-8-17-13/h7-10,17H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDXCFVOLHXJMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
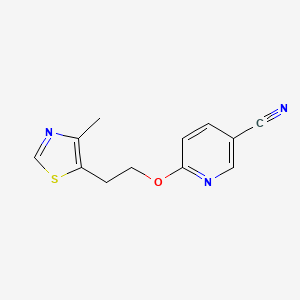

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)
